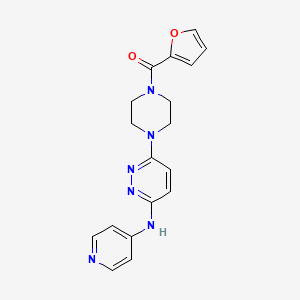

Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a piperazine ring. The piperazine moiety is further substituted at the 4-position with a pyridazine ring, which is itself functionalized with a pyridin-4-ylamino group at the 6-position. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in receptor modulation. The compound’s design leverages the piperazine scaffold’s flexibility for receptor interaction, while the pyridazine-pyridin-4-ylamino motif may enhance binding specificity to aminergic or kinase targets .

Properties

IUPAC Name |

furan-2-yl-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2/c25-18(15-2-1-13-26-15)24-11-9-23(10-12-24)17-4-3-16(21-22-17)20-14-5-7-19-8-6-14/h1-8,13H,9-12H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAFFYAHUUCFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the pyridazinyl and piperazinyl groups through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include pyridine, hydrazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. This often includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridazinyl group can be reduced to form dihydropyridazines.

Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the pyridazinyl group results in dihydropyridazines.

Scientific Research Applications

Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name / ID | Core Structure Differences | Key Substituents/Modifications | Inferred Properties/Activity | Reference |

|---|---|---|---|---|

| Target Compound : Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone | Pyridazine-pyridin-4-ylamino, furan-2-yl, piperazine | Pyridin-4-ylamino (hydrogen-bond donor/acceptor) | Potential kinase/receptor selectivity | |

| ML192 (CID 1434953) | Benzo[4,5]thieno[2,3-d]pyrimidin-4-yl, furan-2-yl | 2-Methyl-tetrahydrobenzo-thienopyrimidine | Enhanced lipophilicity; possible CNS activity | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) | Thiophene replacing furan, phenyl-trifluoromethyl | CF₃ (electron-withdrawing, metabolic stability) | Improved metabolic resistance | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl-piperazine, furan-2-yl | NH₂ (hydrogen-bond donor, basicity) | Enhanced solubility; potential for GPCR targeting | |

| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) | Pyrazole, butanone chain, CF₃-phenyl | Aliphatic chain (flexibility), CF₃ | Altered binding kinetics; prolonged half-life | |

| 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone | Benzotriazole, fluorophenyl-piperazine | Fluorine (halogen bonding), benzotriazole (rigidity) | Potential antipsychotic/antidepressant activity |

Key Observations :

Heterocyclic Core Modifications: Replacement of the pyridazine-pyridin-4-ylamino group with benzo-thieno-pyrimidine (ML192) introduces bulkier aromatic systems, likely increasing lipophilicity and CNS penetration .

Substituent Effects: The pyridin-4-ylamino group in the target compound provides hydrogen-bonding capability, contrasting with the CF₃ group in Compound 21, which enhances metabolic stability but reduces polarity .

Pharmacological Implications: The benzotriazole-fluorophenyl derivative () shares the piperazine-methanone motif but incorporates rigidity via benzotriazole, suggesting applications in neurological disorders . ML192’s benzo-thieno-pyrimidine core may confer kinase inhibitory activity, while the target compound’s pyridazine-pyridin-4-ylamino system could favor aminergic receptors .

Biological Activity

Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, therapeutic potential, and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It has a molecular weight of 366.4 g/mol and includes various functional groups that contribute to its biological activity, such as furan, pyridine, and piperazine moieties .

Anticancer Activity

Research indicates that compounds containing pyridazine and piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has shown promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Properties

Furan derivatives have been explored for their antimicrobial activities. In particular, studies demonstrate that compounds with furan rings can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. This is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Neuroprotective Effects

Recent studies have suggested that furan-containing compounds may exhibit neuroprotective effects. For example, derivatives of furan have been linked to reduced oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.

- Receptor Interaction : It may interact with specific receptors in cellular pathways that regulate apoptosis or inflammation.

- Oxidative Stress Reduction : By scavenging free radicals, it could mitigate oxidative damage in cells.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a structurally similar compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis via caspase activation .

Study 2: Antimicrobial Activity

In another investigation, derivatives of furan were screened against E. coli, showing a minimum inhibitory concentration (MIC) of 64 µg/mL for the most effective compound. This highlights the potential for developing new antibiotics based on this scaffold .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.